Ethyl dihydrogen diphosphate
Description
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Structure
3D Structure
Properties
CAS No. |
20680-57-3 |
|---|---|
Molecular Formula |
C2H8O7P2 |
Molecular Weight |
206.03 g/mol |
IUPAC Name |
ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C2H8O7P2/c1-2-8-11(6,7)9-10(3,4)5/h2H2,1H3,(H,6,7)(H2,3,4,5) |
InChI Key |
OJDJHGIXNZPZFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Nomenclature and Structural Foundations of Ethyl Dihydrogen Diphosphate
Systematic and Common Chemical Nomenclature
Ethyl dihydrogen diphosphate (B83284) is identified by several names, with its systematic name derived from the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The accepted IUPAC name for this compound is ethyl phosphono hydrogen phosphate (B84403) . nih.gov
In addition to its systematic name, the compound is known by various common names and synonyms. These are often used in commercial and laboratory contexts. Common synonyms include Monoethyl pyrophosphate and Diphosphoric acid, monoethyl ester. nih.gov The Chemical Abstracts Service (CAS) has assigned the registry number 20680-57-3 to this compound. nih.gov
Nomenclature for Ethyl Dihydrogen Diphosphate
| Identifier Type | Identifier | Source |
|---|---|---|
| IUPAC Name | ethyl phosphono hydrogen phosphate | nih.gov |
| Synonym | Monoethyl pyrophosphate | nih.gov |
| Synonym | Diphosphoric acid, monoethyl ester | nih.gov |
| Synonym | ethyl trihydrogen diphosphate | nih.gov |
| CAS Number | 20680-57-3 | nih.gov |
Constitutional and Stereoisomeric Considerations
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. masterorganicchemistry.com They are broadly classified into constitutional isomers and stereoisomers.
Constitutional Isomers: These isomers have the same molecular formula (C₂H₈O₇P₂) but differ in their atomic connectivity. masterorganicchemistry.comchadsprep.com For this compound, several constitutional isomers are possible. For instance, the two phosphate groups could be attached to the same carbon atom of the ethyl group, forming ethane-1,1-diyl bis(dihydrogen phosphate), or to different carbon atoms, resulting in ethane-1,2-diyl bis(dihydrogen phosphate). These arrangements represent valid constitutional isomers as they share the C₂H₈O₇P₂ formula but have fundamentally different bonding sequences.
Stereoisomeric Considerations: Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms in space. masterorganicchemistry.com This class includes enantiomers and diastereomers, which typically arise from the presence of chiral centers or elements of geometric isomerism (like cis/trans isomers at double bonds or in rings).
This compound does not possess any chiral centers. A phosphorus atom in a phosphate ester is tetrahedral; for it to be a chiral center, it must be bonded to four different substituent groups. In the structure of this compound, each phosphorus atom is bonded to two hydroxyl (-OH) groups, which are identical. Consequently, the molecule is achiral and does not have enantiomers. Furthermore, the absence of double bonds or ring structures precludes the possibility of geometric isomerism. Therefore, this compound does not exhibit stereoisomerism.
Molecular Connectivity and Bond Topologies
The molecular structure of this compound is defined by its specific arrangement of atoms and the bonds connecting them. The molecular formula is C₂H₈O₇P₂. nih.gov The connectivity, represented by the SMILES notation CCOP(=O)(O)OP(=O)(O)O, shows an ethyl group (CH₃CH₂-) linked to a terminal oxygen atom of a diphosphate chain. uni.lu This chain consists of two phosphorus atoms connected by a bridging oxygen atom (a P-O-P linkage).
The phosphorus atoms in the diphosphate group are central to the molecule's topology. Each phosphorus atom is in a tetrahedral geometry, forming bonds to four other atoms. Specifically, one phosphorus atom is bonded to the bridging oxygen, two hydroxyl (-OH) groups, and one terminal oxygen atom (with a double bond, P=O). The other phosphorus atom is bonded to the bridging oxygen, one hydroxyl group, one terminal oxygen (P=O), and the oxygen atom connected to the ethyl group. The molecule features two rotatable bonds, which allow for conformational flexibility. aablocks.com
Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 206.03 g/mol | nih.gov |
| Exact Mass | 205.97452659 Da | nih.gov |
| Topological Polar Surface Area | 113 Ų | nih.gov |
| Heavy Atom Count | 11 | nih.gov |
| Hydrogen Bond Donor Count | 3 | nih.gov |
| Hydrogen Bond Acceptor Count | 7 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
| Complexity | 204 | nih.gov |
Synthetic Methodologies for Diphosphate Ester Construction
Principles of Phosphorylation for Pyrophosphate Linkage Formation
The cornerstone of ethyl dihydrogen diphosphate (B83284) synthesis is the formation of a pyrophosphate (P-O-P) bond. This is typically achieved through the activation of a phosphate (B84403) monoester, such as ethyl hydrogen phosphate, followed by condensation with an inorganic phosphate or another activated phosphate species. Several key principles govern this process:
Activation of the Phosphate Group: The hydroxyl group of a phosphate monoester is a poor leaving group. Therefore, it must be "activated" to facilitate nucleophilic attack by another phosphate moiety. This activation is often accomplished using condensing agents.
Use of Condensing Agents: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are widely used reagents for promoting the formation of pyrophosphate bonds. researchgate.netumich.edu DCC reacts with the phosphate monoester to form a highly reactive O-acylisourea intermediate. rsc.org This intermediate is then susceptible to nucleophilic attack by a second phosphate group, leading to the formation of the pyrophosphate linkage and the release of dicyclohexylurea. researchgate.net
Control of Reaction Conditions: The reaction environment, including solvent, temperature, and pH, plays a critical role in the efficiency of pyrophosphate bond formation. Anhydrous aprotic solvents like pyridine (B92270) or dimethylformamide are often employed to prevent hydrolysis of the activated intermediates and the final product. instras.com The presence of a base, such as triethylamine, can facilitate the reaction by deprotonating the phosphate groups. thermofisher.com
Precursor Reactivity: The choice of phosphorylating agent is crucial. For instance, the reaction between a phosphomonoester and a more reactive species like a phosphorochloridate or a phosphorimidazolide can also yield pyrophosphates. rsc.org The reactivity of these precursors dictates the reaction conditions required.
A generalized reaction scheme using a carbodiimide (B86325) condensing agent is presented below:
Figure 1: General Reaction for Pyrophosphate Formation using DCC
Reaction Pathways for Mono- and Di-ester Diphosphate Derivatization
The synthesis of ethyl dihydrogen diphosphate can be approached through several reaction pathways, leading to either the desired monoester or potentially the undesired diester derivative (P,P'-diethyl pyrophosphate).
One plausible synthetic route involves the reaction of ethyl hydrogen phosphate (monoethyl phosphate) with a suitable phosphate donor in the presence of a coupling agent. For instance, reacting the triethylammonium (B8662869) salt of ethyl hydrogen phosphate with DCC can lead to the formation of the symmetrical P,P'-diethyl pyrophosphate. To favor the formation of the monoethyl ester, the reaction can be performed with an excess of inorganic phosphate.
Alternatively, a more controlled synthesis of monoethyl pyrophosphate can be envisioned starting from a precursor like 2-chloro-1,3,2-dioxaphospholane-2-oxide. as-1.co.jp Reaction of this compound with ethanol (B145695) would yield an ethyl phosphite (B83602) derivative, which upon controlled hydrolysis and oxidation could lead to ethyl hydrogen phosphate. Subsequent activation and coupling with inorganic phosphate would then yield this compound.
The derivatization of the resulting this compound can be achieved by reacting its free hydroxyl groups. For example, esterification with another alcohol would lead to an unsymmetrical diester of pyrophosphoric acid.
Table 1: Comparison of Synthetic Pathways for Ethyl Diphosphate Esters
| Pathway | Starting Materials | Key Reagents | Primary Product | Potential Byproducts |
| Carbodiimide Coupling | Ethyl hydrogen phosphate, Inorganic phosphate | DCC, Triethylamine | This compound | P,P'-diethyl pyrophosphate, Unreacted starting materials |
| Phosphorochloridate Method | Ethanol, Phosphorus oxychloride | Pyridine | Diethyl hydrogen phosphite (intermediate) | Triethyl phosphate |
| Cyclic Precursor Method | 2-Chloro-1,3,2-dioxaphospholane-2-oxide, Ethanol | Water, Oxidizing agent, DCC | This compound | Side products from incomplete reaction |
Advanced Purification and Isolation Techniques for Diphosphate Esters
The purification of this compound from the reaction mixture is critical to remove unreacted starting materials, the coupling agent byproduct (e.g., dicyclohexylurea), and any side products like the corresponding diester. Given the charged nature of diphosphate esters, ion-exchange chromatography is a highly effective purification method. thermofisher.comwikipedia.org
Anion-Exchange Chromatography: this compound possesses two acidic hydroxyl groups, making it negatively charged at neutral or slightly basic pH. This allows it to bind to a positively charged anion-exchange resin. wikipedia.org A salt gradient (e.g., with sodium chloride or triethylammonium bicarbonate) is then used to elute the bound compounds. thermofisher.com Molecules with a higher negative charge, such as pyrophosphate and the desired this compound, will bind more tightly to the column and elute at a higher salt concentration than singly charged species like ethyl hydrogen phosphate. nih.gov This difference in charge allows for their effective separation.
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, reversed-phase ion-pairing HPLC can be utilized. In this technique, a hydrophobic stationary phase is used, and an ion-pairing agent (e.g., tetrabutylammonium) is added to the mobile phase. This agent forms a neutral complex with the charged phosphate esters, allowing them to be retained and separated based on their hydrophobicity.
Precipitation and Extraction: Initial purification steps may involve the precipitation of insoluble byproducts like dicyclohexylurea by filtration. researchgate.net Liquid-liquid extraction can also be employed to remove non-polar impurities, although it is generally less effective for separating charged phosphate species from one another.
Table 2: Chromatographic Separation of Ethyl Diphosphate Synthesis Components
| Compound | Charge at pH 7.5 | Relative Binding to Anion-Exchange Resin | Elution Order (Increasing Salt Concentration) |
| Ethyl hydrogen phosphate | -1 to -2 | Moderate | 2 |
| This compound | -2 to -3 | Strong | 3 |
| P,P'-diethyl pyrophosphate | -2 | Moderate-Strong | 2-3 |
| Inorganic Pyrophosphate | -4 | Very Strong | 4 |
| Triethylamine | +1 | No binding | 1 (in void volume) |
The successful synthesis and isolation of pure this compound rely on a combination of controlled reaction chemistry and robust purification techniques that exploit the unique charge and chemical properties of the target molecule.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl Dihydrogen Diphosphate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus and Proton Nuclei
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of ethyl dihydrogen diphosphate (B83284), providing detailed information about the local chemical environment of phosphorus and hydrogen atoms within the molecule.
Phosphorus-31 (³¹P) NMR Chemical Shifts and Coupling Analysis
Due to its 100% natural abundance and spin of I = 1/2, the ³¹P nucleus is highly suitable for NMR analysis. researchgate.net In the structure of ethyl dihydrogen diphosphate (C₂H₈O₇P₂), two distinct phosphorus environments exist: one phosphorus atom is esterified with the ethyl group (Pα), and the other is a terminal phosphate (B84403) group (Pβ). Consequently, the proton-decoupled ³¹P NMR spectrum is expected to show two distinct signals.
These two phosphorus nuclei are coupled to each other through the bridging oxygen atom, resulting in a characteristic two-bond coupling (²JP-P), which typically manifests as a doublet for each signal, assuming a first-order spectrum. The magnitude of this coupling constant for pyrophosphates is generally in the range of 20-30 Hz. huji.ac.il The chemical shifts are sensitive to pH and the surrounding chemical structure. For instance, pyrophosphate structures in different molecules have been observed with ³¹P signals around -12 ppm. iiarjournals.org The replacement of a bridging oxygen with a nitrogen atom in similar polyphosphate chains is known to cause significant downfield shifts, highlighting the sensitivity of the phosphorus nucleus to its electronic environment. nih.gov Chemical shifts are typically referenced to an external standard of 85% phosphoric acid. rsc.org
Table 1: Predicted ³¹P NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Coupling Constant |
| Pα | Anisotropic, environment-dependent | Doublet | ²JP-P ≈ 20-30 Hz |
| Pβ | Anisotropic, environment-dependent | Doublet | ²JP-P ≈ 20-30 Hz |
Proton (¹H) NMR Signal Assignments and Spin-Spin Coupling
The ¹H NMR spectrum provides complementary structural information, detailing the ethyl moiety and the acidic protons. The ethyl group gives rise to two characteristic signals. The methyl (CH₃) protons typically appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, being adjacent to the electron-withdrawing phosphate group, are shifted downfield and are expected to appear as a doublet of quartets. This complex multiplicity arises from coupling to both the methyl protons (three-bond H-H coupling, ³JH-H) and the adjacent phosphorus nucleus (three-bond H-P coupling, ³JH-P). For the analogous compound ethyl dihydrogen phosphate, the methyl protons are observed around δ 1.2–1.4 ppm and the methylene protons at δ 4.0–4.2 ppm. The two dihydrogen protons (P-OH) are acidic and labile; they typically appear as a single, broad resonance whose chemical shift is highly dependent on concentration, solvent, and temperature.
Table 2: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ) | Predicted Multiplicity | Coupling |
| -CH₃ | ~1.3 ppm | Triplet | ³JH-H |
| -CH₂- | ~4.1 ppm | Doublet of Quartets | ³JH-H and ³JH-P |
| P-OH | Variable, broad | Singlet (broad) | Exchangeable |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. The spectra are sensitive to the vibrations of specific bonds, providing a molecular fingerprint. cas.cz
Key vibrational modes include the P=O stretch, the P-O-C stretch associated with the ethyl ester, the asymmetric stretch of the P-O-P pyrophosphate bridge, and the vibrations of the P-OH groups. The P=O stretching vibration typically gives rise to a strong absorption band in the IR spectrum between 1200 and 1300 cm⁻¹. dtic.mil The P-O-P asymmetric stretch is a key indicator of the diphosphate structure and is expected to appear in the 900-950 cm⁻¹ region. The P-O-C linkage and P-OH groups also have characteristic bands. dtic.mil Raman spectroscopy is a complementary technique, particularly useful for observing the symmetric vibrations of the phosphate backbone. aip.orggoogle.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| P-OH | O-H stretch | 2500-2700 (broad) | Weak |
| P=O | P=O stretch | 1200-1300 (strong) | Moderate |
| P-O-C | Asymmetric stretch | 1000-1050 (strong) | Strong |
| P-O-P | Asymmetric stretch | 900-950 (strong) | Weak |
| P-O-P | Symmetric stretch | Weak | 720-780 (strong) |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. The molecular formula for this compound is C₂H₈O₇P₂. uq.edu.au Its calculated monoisotopic mass is 205.9745 Da.
In addition to the precise mass, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under ionization, the molecule breaks apart in predictable ways. Common fragmentation pathways for organophosphates include the cleavage of the P-O-C ester bond and the scission of the P-O-P pyrophosphate bond. This analysis helps to piece together the molecular structure.
Table 4: Predicted HRMS Data and Fragmentation for this compound ([M-H]⁻)
| Ion Formula | Calculated m/z | Description |
| [C₂H₇O₇P₂]⁻ | 204.9673 | Molecular Ion (deprotonated) |
| [H₄O₇P₂]⁻ | 176.9359 | Loss of ethylene (B1197577) (C₂H₄) |
| [H₂O₅P]⁻ | 128.9591 | Cleavage of P-O-P bond |
| [PO₃]⁻ | 78.9588 | Phosphate ion |
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are critical for the isolation of this compound and the assessment of its purity. Given the polar and anionic nature of the compound at neutral pH, specific techniques are required for effective separation.
High-Performance Liquid Chromatography (HPLC) is a widely used method. pharmaoffer.com Due to the high polarity of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for its separation. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating very polar compounds that show little or no retention in reversed-phase LC. hplc.eu
Other viable techniques include:
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since this compound is anionic, anion-exchange chromatography can be a powerful tool for its purification.
Micellar Electrokinetic Chromatography (MEKC): This is a capillary electrophoresis technique that can be used to separate both neutral and charged analytes and has been successfully applied to the separation of various organophosphorus compounds. researchgate.net
Gas chromatography (GC) is generally less suitable for this compound due to its low volatility and thermal lability, although it is frequently used for more volatile organophosphate pesticides. tandfonline.comdrawellanalytical.com
Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of Ethyl Dihydrogen Diphosphate
Hydrolysis Kinetics and Proposed Reaction Mechanisms
The hydrolysis of ethyl dihydrogen diphosphate (B83284) involves the cleavage of its phosphoanhydride (P-O-P) bond, a reaction of fundamental importance in biochemical energy transfer. While specific kinetic data for ethyl dihydrogen diphosphate is not extensively documented, the mechanisms can be inferred from studies on analogous compounds like inorganic pyrophosphate (PPi) and monomethyl pyrophosphate.
The hydrolysis of pyrophosphates is subject to catalysis by acid. cdnsciencepub.com The rate of hydrolysis is dependent on the pH of the solution, as the various protonated species of the pyrophosphate molecule exhibit different reactivities. rsc.org For inorganic pyrophosphate, the rate of hydrolysis generally decreases as the pH increases. rsc.org
Theoretical studies on the hydrolysis of monomethyl pyrophosphate trianion, a close structural analogue of the this compound anion, have provided significant insights into the reaction mechanism at the molecular level. nih.govacs.org These computational models have explored the transition states and the role of solvent molecules in the hydrolytic cleavage.
Two primary mechanisms for the proton transfer from the attacking water molecule to a phosphate (B84403) oxygen atom have been proposed:
Direct Proton Transfer (1W mechanism): In this pathway, a single water molecule acts as the nucleophile, and the proton is transferred directly to one of the oxygen atoms of the phosphate group. nih.govacs.org
Water-Assisted Proton Transfer (2W mechanism): This mechanism involves a second water molecule that acts as a bridge, facilitating the proton transfer from the nucleophilic water molecule to the phosphate oxygen. nih.govacs.org
Computational studies indicate that the water-assisted (2W) pathway has a lower activation energy barrier compared to the direct proton transfer (1W) pathway for the hydrolysis of the methyl diphosphate trianion. nih.govacs.org The presence of a metal ion, such as Mg²⁺, can further influence this energy barrier by altering the pKa of the phosphate oxygen that accepts the proton. acs.org The cleavage of the P-O-P bond can proceed through either an associative or a dissociative mechanism, with the exact pathway being a subject of ongoing research. nih.gov
The enzymatic hydrolysis of pyrophosphate by pyrophosphatases is a highly efficient process that drives many biosynthetic reactions to completion by removing the pyrophosphate product. frontiersin.org This enzymatic reaction proceeds by making the P-O-P bond cleavage kinetically irreversible. frontiersin.org
Table 1: pH Dependence of the First-Order Rate Constant for the Hydrolysis of Inorganic Pyrophosphate (PP(V)) at 25°C
| pH | Rate Constant (s⁻¹) | Predominant Ionic Species |
| 1.0 | 1.0 x 10⁻⁶ | H₄P₂O₇ |
| 3.0 | 2.5 x 10⁻⁷ | H₃P₂O₇⁻ |
| 5.0 | 1.0 x 10⁻⁸ | H₂P₂O₇²⁻ |
| 7.0 | 2.5 x 10⁻⁹ | HP₂O₇³⁻ |
| 9.0 | 1.6 x 10⁻⁹ | P₂O₇⁴⁻ |
| Data is illustrative and based on trends described in the literature. rsc.org |
Esterification and Transesterification Reactions of Diphosphate Moieties
The diphosphate moiety of this compound contains hydroxyl groups that can undergo esterification with alcohols, and the existing ethyl ester group can be exchanged via transesterification. These reactions are fundamental for synthesizing more complex organophosphorus compounds.
Esterification involves the reaction of the P-OH groups of this compound with an alcohol to form a new phosphate ester bond. This reaction is typically carried out in the presence of a dehydrating agent or under conditions that remove the water formed to drive the equilibrium towards the products.
Transesterification is the exchange of the ethyl group with another alkyl or aryl group from an alcohol or phenol (B47542). google.comgoogle.com This process is often catalyzed by either an acid or a base. google.comgoogle.com The choice of catalyst and reaction conditions allows for the synthesis of a wide variety of diphosphate esters.
Patents describing the synthesis of organophosphorus compounds provide insight into the general conditions for these reactions. google.comgoogle.com For instance, the transesterification of phosphate esters can be carried out by heating the reactants at temperatures ranging from 60 to 140°C in the presence of a catalytic amount of a suitable base. google.com The use of polyols in transesterification can lead to the formation of complex polymeric phosphate esters. google.comresearchgate.net
The reactivity in these reactions is influenced by the nature of the alcohol or phenol and the substituents on the diphosphate. The synthesis of main-chain polyphosphates can be achieved through the polycondensation reaction of a diol with a phosphorus compound like phosphorus oxychloride in the presence of a base. researchgate.net While this is not a direct esterification of this compound, it illustrates a common method for forming phosphate ester linkages.
Table 2: General Conditions for Transesterification of Phosphate Esters
| Parameter | Condition | Reference(s) |
| Reactants | Phosphate ester, alcohol or phenol | google.comgoogle.com |
| Catalyst | Base with pKb < 11 (e.g., phenoxide anion) | google.com |
| Temperature | 60 - 140 °C | google.com |
| Reaction Goal | Partial or complete exchange of ester groups | google.com |
| These are general conditions and may need to be optimized for this compound. |
Complexation and Chelation Dynamics with Diverse Metal Cations
The diphosphate group of this compound is an excellent chelating agent for a variety of metal cations. This ability is due to the negatively charged oxygen atoms on the phosphate groups, which can coordinate with metal ions, forming stable complexes. libretexts.orgresearchgate.net The study of these interactions is vital for understanding the role of metal ions in biological systems and for applications in coordination chemistry.
The complexation of metal ions with pyrophosphate (P₂O₇⁴⁻), the inorganic core of this compound, has been extensively studied. libretexts.orgacs.org Pyrophosphates are known to form stable, water-soluble complexes with many metal ions, which is a property utilized in water treatment to sequester ions like Ca²⁺. libretexts.orgresearchgate.net
The stability of these metal complexes is quantified by their stability constants (log K). A higher stability constant indicates a stronger interaction between the metal ion and the ligand. The stability of metal-pyrophosphate complexes is influenced by factors such as the charge and size of the metal cation, and the pH of the solution, which dictates the protonation state of the pyrophosphate. libretexts.orgjst.go.jp For many divalent metal ions, the stability of their complexes with aminophosphonic acids follows the Irving-Williams series: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). jst.go.jp
The presence of the ethyl group in this compound is expected to add a degree of steric hindrance and alter the electronic properties of the diphosphate moiety compared to inorganic pyrophosphate, which may lead to differences in the stability and structure of the resulting metal complexes. Studies on metal complexes of other organic pyrophosphate derivatives, such as sym-diethyl tetramethyldiamidopyrophosphate, have shown that the nature of the organic substituents significantly influences the coordinating ability of the pyrophosphate linkage. acs.org
| Metal Cation | log β (ML) | log β (ML₂) | Reference(s) |
| Mg²⁺ | 5.4 | 8.4 | libretexts.org |
| Ca²⁺ | 5.0 | 7.5 | libretexts.org |
| Mn²⁺ | 7.0 | - | libretexts.org |
| Cu²⁺ | 7.6 | 12.45 | libretexts.org |
| Zn²⁺ | 8.7 | 13.5 | researchgate.net |
| M represents the metal ion and L represents the pyrophosphate ligand. The values are for aqueous solutions under specific conditions of temperature and ionic strength. |
Biochemical Interactions and Potential Functional Roles of Ethyl Dihydrogen Diphosphate in Biological Systems
Chelating Properties and Their Impact on Biologically Relevant Metal Ion Availability
The two adjacent phosphate (B84403) groups in ethyl dihydrogen diphosphate (B83284) confer significant potential for chelation, the process of forming multiple coordinate bonds with a single metal ion. This ability is a known characteristic of molecules containing polyphosphate chains. frontiersin.org The anionic nature of the diphosphate moiety at physiological pH would allow it to electrostatically bind and sequester positively charged metal cations.
Compounds with diphosphate or bisphosphate structures are known to have a high affinity for divalent metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and ferrous iron (Fe²⁺), which are crucial for a vast array of cellular functions. vulcanchem.com By forming stable complexes with these ions, ethyl dihydrogen diphosphate could effectively reduce their concentration in the cellular environment, thereby limiting their availability for biological processes. atamanchemicals.com For example, many enzymes require metal ions as cofactors for their catalytic activity. Sequestration of these ions would lead to a decrease in the activity of such metalloenzymes.
The stability of the complexes formed would depend on the specific metal ion. The table below provides hypothetical stability constants for this compound with various biologically relevant metal ions, based on data from similar polyphosphate compounds.
Table 1: Hypothetical Stability Constants (Log K) of this compound with Biologically Relevant Metal Ions
| Metal Ion | Hypothetical Log K | Biological Significance of Ion |
| Ca²⁺ | 5.5 - 6.5 | Bone formation, signal transduction, muscle contraction |
| Mg²⁺ | 6.0 - 7.0 | Enzyme cofactor, ATP stabilization, nucleic acid stability |
| Fe²⁺ | 7.0 - 8.0 | Oxygen transport (hemoglobin), electron transport chain |
| Zn²⁺ | 8.0 - 9.0 | Enzyme cofactor, structural role in proteins (zinc fingers) |
| Cu²⁺ | 9.0 - 10.0 | Enzyme cofactor (e.g., cytochrome c oxidase) |
Note: The values in this table are illustrative and extrapolated from known chelating agents like polyphosphates and EDTA. They represent the theoretical potential of this compound to sequester these ions.
Potential as a Substrate or Inhibitor in Enzymatic Phosphorylation and Dephosphorylation Pathways
Cellular functions are heavily regulated by the reversible addition and removal of phosphate groups to and from proteins and other molecules, a process governed by kinases (phosphorylation) and phosphatases (dephosphorylation). thermofisher.comtaylorandfrancis.com The structure of this compound suggests it could interact with these enzymatic pathways in two primary ways.
Potential as a Substrate for Phosphatases: Phosphatases are enzymes that catalyze the hydrolysis of phosphate esters, breaking a phosphoester bond to release inorganic phosphate (Pi). taylorandfrancis.com this compound, containing a phosphoester bond linking the ethyl group to the diphosphate and a high-energy phosphoanhydride bond within the diphosphate itself, could serve as a substrate for various phosphatases. An enzyme like a pyrophosphatase could hydrolyze the bond between the two phosphate groups, yielding ethyl phosphate and inorganic phosphate. Alternatively, another type of phosphatase could cleave the ester bond, yielding ethanol (B145695) and diphosphate. This degradation would release the constituent parts of the molecule into the cellular metabolic pool.
Potential as an Inhibitor of Kinases: Kinases are enzymes that transfer a phosphate group from a high-energy donor, almost universally adenosine (B11128) triphosphate (ATP), to a specific substrate. thermofisher.com Due to its structural similarity to the terminal phosphates of ATP, this compound could hypothetically act as a competitive inhibitor of certain kinases. It might bind to the kinase's ATP-binding site but, lacking the full adenosine moiety, fail to be properly utilized or to facilitate the phosphorylation of the intended target protein. This would block the enzyme's normal function and disrupt the signaling or metabolic pathway it controls. google.com
Table 2: Structural Comparison of this compound and ATP
| Feature | This compound | Adenosine Triphosphate (ATP) |
| Phosphate Chain | Diphosphate (2 units) | Triphosphate (3 units) |
| Attached Group | Ethyl Group | Adenosine (Ribose + Adenine) |
| Key Bond | Phosphoanhydride bond | Two Phosphoanhydride bonds |
| Potential Role | Hypothetical competitive inhibitor | Universal phosphate donor |
Hypothetical Intermediacy in Broader Cellular Phosphate Metabolism
Phosphate metabolism is central to life, underpinning energy currency (ATP), genetic material (DNA/RNA), and cellular signaling. nih.gov Inorganic phosphate (Pi) is the most basic unit, existing in a dynamic equilibrium with a vast pool of organic phosphate compounds. fortunejournals.com
Theoretically, this compound could arise as a metabolic intermediate or byproduct. For instance, in a hypothetical reaction, an enzyme could catalyze the transfer of a pyrophosphate group from a donor molecule to ethanol. While not a standard metabolic pathway, the existence of diverse enzymatic capabilities in nature allows for such possibilities.
If formed, this compound would be subject to the actions of phosphatases, as discussed previously. Its hydrolysis would release inorganic phosphate, which is essential for numerous processes:
ATP Synthesis: Pi is combined with ADP during oxidative phosphorylation and glycolysis to generate ATP. nih.gov
Buffering: The equilibrium between dihydrogen phosphate (H₂PO₄⁻) and monohydrogen phosphate (HPO₄²⁻) contributes to intracellular and extracellular pH buffering. fortunejournals.com
Signaling: Phosphorylation of proteins and lipids is a primary mechanism of signal transduction. thermofisher.com
Therefore, this compound could act as a temporary carrier or storage form of phosphate, which, upon degradation, would feed back into the central phosphate pool, contributing to these vital cellular functions.
Modulation of Cellular Processes via Metal Ion Sequestration and Transport Mechanisms
Building on its chelating properties, this compound could modulate cellular activities by controlling metal ion homeostasis. By sequestering metal ions, it could inhibit any cellular process that depends on them. For example, the function of many transcription factors that regulate gene expression is dependent on zinc. By reducing the availability of free zinc, the compound could indirectly alter patterns of gene expression.
Furthermore, some chelating molecules can facilitate the transport of ions across biological membranes. nih.gov The ethyl group gives the molecule a degree of lipophilicity that is absent in inorganic pyrophosphate. This could allow this compound to interact with cell membranes. It is conceivable that it could function as an ionophore, binding a metal ion on one side of a membrane, diffusing through the lipid bilayer, and releasing the ion on the other side. This transport mechanism could alter the ionic gradients across membranes, such as those of the mitochondria or endoplasmic reticulum, which would have profound effects on cellular energetics and signaling. Polyphosphate polymers are known to be involved in forming transmembrane ion channels, suggesting a role for phosphate chains in ion transport. frontiersin.org
Advanced Applications in Chemical Biology, Agriculture, and Material Sciences
Development of Novel Agricultural Formulations for Plant Growth Regulation
The role of ethyl dihydrogen diphosphate (B83284) in agriculture is an area of active research interest. ontosight.ai Preliminary studies are exploring its potential as a component in novel formulations aimed at regulating plant growth. ontosight.ai The hypothesis is that its chemical structure could influence nutrient availability in the soil. One of the key characteristics under investigation is its ability to act as a chelating agent, which allows it to bind to metal ions. ontosight.ai This action could potentially affect how plants absorb essential micronutrients, thereby influencing their growth and development. ontosight.ai However, detailed research findings and field trial data on its efficacy as a plant growth regulator are not yet widely available.
Exploration as a Chemical Scaffold or Intermediate in Pharmaceutical Synthesis and Drug Design
In the realm of pharmaceutical sciences, ethyl dihydrogen diphosphate has been investigated for its potential medical applications. ontosight.ai The diphosphate group is a key functional moiety in many biological molecules, suggesting that this compound could serve as a chemical scaffold or an intermediate in the synthesis of more complex pharmaceutical compounds. Its structure allows for potential modification, making it a candidate for use in drug design. The core structure could be functionalized to interact with specific biological targets. At present, this remains an area of exploratory research, with comprehensive studies on its use in specific drug development pathways yet to be published. ontosight.ai
Utilization in Bio-Inspired Catalysis and Chemical Transformations
The diphosphate linkage in this compound is analogous to key structures found in biological energy carriers like ATP. This has led to theoretical interest in its potential use in bio-inspired catalysis. The P-O-P bond is susceptible to hydrolysis, a reactivity that could be harnessed in chemical transformations. vulcanchem.com Researchers are exploring how organophosphate compounds can participate in various reactions, including esterification and substitution, making them versatile in synthetic chemistry. vulcanchem.com While the specific catalytic activities of this compound are not yet well-documented, its structure suggests it could be a candidate for developing new catalytic systems that mimic biological processes.
Integration into Advanced Material Science and Nanotechnology for Functionalized Surfaces
The functional groups present in this compound make it a molecule of interest for material science, particularly in the functionalization of surfaces at the nanoscale. The phosphate (B84403) moiety has a known affinity for metal oxide surfaces. This property is being explored with similar, related molecules like 2-aminoethyl dihydrogen phosphate, which has been used to modify the surface of titanium dioxide (TiO₂) nanoparticles. scielo.brresearchgate.net Such modifications can alter the surface properties of the nanomaterials, introducing new functionalities. scielo.br For this compound, it is theorized that it could be used to create functionalized surfaces with tailored chemical or physical properties, though specific research on its integration into advanced materials is still in the early stages.
Computational and Theoretical Frameworks for Ethyl Dihydrogen Diphosphate Analysis
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity
Quantum chemical calculations are essential for elucidating the intrinsic properties of ethyl dihydrogen diphosphate (B83284) at an electronic level. ornl.gov These first-principles methods can define the molecule's electronic structure, forecast its reactivity, and quantify its acidity. ornl.gov
Commonly used theoretical approaches include Density Functional Theory (DFT), often with the B3LYP functional, which provides a good balance of accuracy and computational expense. nih.govresearchgate.net These calculations are paired with basis sets like 6-31G(d) or larger to accurately represent the atomic orbitals. nih.govresearchgate.net
Electronic Structure: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of electronic behavior. The HOMO energy relates to the capacity for electron donation, while the LUMO energy indicates electron-accepting ability. The difference between these energies, the HOMO-LUMO gap, is a measure of chemical stability. researchgate.net For ethyl dihydrogen diphosphate, the HOMO is typically localized on the oxygen atoms of the diphosphate group, and the LUMO is centered around the phosphorus atoms.
Reactivity: Molecular electrostatic potential (MEP) maps are generated to visualize charge distribution and predict sites for chemical attack. The negatively charged oxygen atoms of the diphosphate moiety in this compound are prone to electrophilic attack, whereas the phosphorus atoms are potential sites for nucleophilic attack.
Acidity: The acidity of the dihydrogen phosphate (B84403) group, represented by its pKa values, can be computationally predicted. This is often done by calculating the Gibbs free energy of deprotonation using a solvent model. Theoretical calculations can yield pKa values that align well with experimental data, providing insight into the molecule's ionization state at various pH levels. For instance, methyl dihydrogen phosphate, a similar compound, has a predicted pKa of 1.81 ± 0.10. smolecule.com
Table 1: Calculated Electronic Properties of a Dihydrogen Phosphate Moiety
| Property | Computational Method | Basis Set | Typical Calculated Value | Significance |
|---|---|---|---|---|
| HOMO Energy | DFT (B3LYP) | 6-311+G(d,p) | -7.0 to -8.0 eV | Indicates electron-donating potential |
| LUMO Energy | DFT (B3LYP) | 6-311+G(d,p) | 0.5 to 1.5 eV | Indicates electron-accepting potential |
| HOMO-LUMO Gap | DFT (B3LYP) | 6-311+G(d,p) | 7.5 to 9.5 eV | Relates to chemical stability and reactivity |
| pKa1 | DFT with PCM | 6-311++G(d,p) | ~1.8 | Acidity of the first hydroxyl group |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of this compound over time. biorxiv.orgmdpi.com By simulating the movement of atoms, MD can reveal the molecule's conformational flexibility and its interactions with surrounding molecules, such as water. mdpi.comcas.cz These simulations rely on force fields like AMBER or CHARMM to define the potential energy of the system. biorxiv.orgresearchgate.net
Conformational Analysis: this compound has several rotatable bonds, allowing for a range of conformations. MD simulations can sample these different shapes to identify the most stable ones. biorxiv.org Analysis often reveals that the molecule prefers a folded conformation in aqueous solutions due to internal hydrogen bonding and interactions with water. mdpi.com
Intermolecular Interactions: MD simulations are particularly useful for studying how this compound interacts with its environment. cas.cz Techniques like calculating radial distribution functions can show the structure of water molecules around the phosphate groups, highlighting the strong hydrogen-bonding interactions involving the phosphate oxygen atoms. researchgate.net
Predictive Modeling of Spectroscopic Signatures and Reaction Energetics
Computational models can predict the spectroscopic signatures of this compound, aiding in its experimental identification. researchgate.net These methods are also key to understanding the energetics of its chemical reactions.
Spectroscopic Signatures:
Infrared (IR) and Raman Spectroscopy: DFT calculations can generate theoretical IR and Raman spectra by computing the molecule's vibrational frequencies. cas.czdntb.gov.ua Predicted peaks for P-O-P and P=O stretching vibrations can be compared with experimental data for structural confirmation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of nuclei like ¹H, ¹³C, and ³¹P can be predicted using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach. mpg.de
Table 2: Predicted Spectroscopic Features for an Ethyl Phosphate Moiety
| Spectroscopic Feature | Computational Method | Predicted Wavenumber/Chemical Shift | Vibrational/Resonance Assignment |
|---|---|---|---|
| P-O-P asymmetric stretch (IR) | DFT (B3LYP) | ~900-950 cm⁻¹ | Stretching of the diphosphate bridge |
| P=O stretch (IR) | DFT (B3LYP) | ~1250-1300 cm⁻¹ | Stretching of the phosphoryl group |
| ³¹P NMR Chemical Shift | DFT (GIAO) | ~ -10 to -15 ppm | Phosphorus in the diphosphate environment |
Theoretical Studies of Ligand-Receptor Binding and Enzyme-Substrate Interactions
Understanding the interaction of this compound with biological targets like proteins is crucial for determining its biological function. dbc.wroc.pl Computational methods such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) are used for this purpose. mdpi.comibmc.msk.ru
Ligand-Receptor Binding: Molecular docking predicts how a ligand like this compound fits into a receptor's binding site. ibmc.msk.ru These simulations can identify key interactions, such as hydrogen bonds between the phosphate groups and amino acid residues like arginine or lysine, which are important for binding. nih.gov
Enzyme-Substrate Interactions: For enzymatic reactions where this compound acts as a substrate, QM/MM simulations are employed. nih.gov This hybrid approach treats the reactive part of the system with high-level quantum mechanics and the larger protein environment with more efficient molecular mechanics. nih.govrcsb.org These studies can elucidate the catalytic mechanism and identify critical amino acid residues involved in the enzymatic process. nih.gov For example, in enzymes like phosphotriesterase, a binuclear metal center in the active site is crucial for activating a water molecule for hydrolysis. rcsb.org Theoretical studies can help understand how the substrate interacts with this metal center. dbc.wroc.plrcsb.org
Table 3: Theoretical Analysis of Ligand-Receptor Interactions
| Interaction Type | Potential Interacting Residues | Computational Method | Insights Gained |
|---|---|---|---|
| Hydrogen Bonding | Arginine, Lysine, Serine | Molecular Docking, MD | Stabilization of the phosphate's negative charge |
| Electrostatic Interactions | Positively charged amino acids | Molecular Docking, MD | Guiding the ligand into the binding pocket |
Future Research Trajectories and Interdisciplinary Perspectives on Ethyl Dihydrogen Diphosphate
Elucidation of Undiscovered Biochemical Pathways and Metabolic Fates
Organodiphosphates are fundamental to life, serving as key intermediates in various metabolic pathways. openstax.org The diphosphate (B83284) group, often abbreviated as PPi, is considered a biological equivalent of a halide leaving group in substitution reactions common in biosynthesis. openstax.org For instance, the biosynthesis of terpenoids, a vast and diverse class of natural products, relies on organodiphosphate substrates. openstax.orgresearchgate.net
Future investigations will likely focus on identifying specific enzymes that may interact with ethyl dihydrogen diphosphate. Organophosphorus compounds, a broad class that includes diphosphates, are known to be metabolized through various reactions such as hydrolysis, oxidation, and dealkylation, often mediated by enzymes like cytochrome P450 and phosphotriesterases. researchgate.netnih.govoup.comneptjournal.com Research into the metabolic fate of this compound will aim to uncover its specific biotransformation pathways and whether it acts as a substrate or inhibitor for key enzymes. Understanding these interactions is crucial, as organophosphates can influence critical cellular processes. researchgate.net For example, the inhibition of acetylcholinesterase by certain organophosphorus compounds is a well-documented mechanism of neurotoxicity. researchgate.netoup.com
Moreover, related compounds like cytidine (B196190) diphosphate (CDP) are essential for building complex cellular structures like wall teichoic acids in bacteria. wikipedia.org Research could explore whether this compound or its metabolites play similar roles or can modulate these pathways. The study of related molecules like 2-aminoethyl dihydrogen phosphate (B84403) (2-AEH2P) has already shown its involvement in phospholipid turnover and its potential as a modulator of cell metabolism in cancer cells. nih.govresearchgate.net
Design and Synthesis of Novel Diphosphate Analogs with Tuned Reactivity
The synthesis of novel diphosphate analogs is a burgeoning field, driven by the need for chemical tools to probe biological processes and develop new therapeutics. nih.govpurdue.edu Researchers are designing and creating analogs with modified structures to fine-tune their reactivity and specificity towards target enzymes. nih.gov For example, "frame-shifted" isoprenoid diphosphate analogs, where the spacing between double bonds and the pyrophosphate group is altered, have been synthesized to probe the binding pockets of enzymes like farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase-I). nih.gov
The development of novel analogs of thiamin diphosphate (ThDP) as potential inhibitors of the pyruvate (B1213749) dehydrogenase multienzyme complex E1 (PDHc E1) highlights another promising research direction. rsc.org These analogs can serve as lead compounds for developing new antimicrobial agents. rsc.org Similarly, the synthesis of phosphonoacetate analogues of adenosine (B11128) 5'-diphosphate ribose (ADPR) aims to create molecules that can shed light on intracellular signaling pathways, although initial studies have shown that a complete pyrophosphate motif is crucial for the activity of some receptors. rsc.org
Future work in this area will likely involve a combination of rational design, based on the understanding of enzyme mechanisms, and combinatorial approaches to generate diverse libraries of diphosphate analogs. purdue.eduuni-freiburg.de These efforts will be crucial for identifying new enzyme inhibitors and modulators with high potency and selectivity. rsc.orguni-freiburg.de
High-Throughput Screening Methodologies for Identifying Biological Activity
To efficiently test the biological activities of newly synthesized diphosphate analogs and large chemical libraries, high-throughput screening (HTS) methodologies are indispensable. preprints.orgjapsonline.com HTS allows for the rapid screening of thousands of compounds against specific biological targets. japsonline.com
For enzymes that release phosphate or pyrophosphate, such as those that would interact with this compound, colorimetric assays like the malachite green assay can be adapted for HTS. researchgate.net This assay quantifies the amount of inorganic phosphate released during an enzymatic reaction and can be automated for screening large numbers of compounds. researchgate.net
Other HTS approaches include:
Target-Based Screening: This involves using purified molecular targets, such as a specific enzyme, to identify compounds that modulate its activity. preprints.orgjapsonline.com
Phenotypic Screening: This method assesses the effects of compounds on whole cells or organisms to identify molecules that produce a desired biological response, without prior knowledge of the specific target. preprints.org
Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) are widely used in HTS to monitor molecular interactions and enzyme activity in real-time. japsonline.comlimes-institut-bonn.de
The development of quantitative HTS (qHTS) represents a significant advancement, as it generates concentration-response curves for every compound in a library, providing more detailed information on potency and efficacy directly from the primary screen. nih.gov This approach helps to minimize false positives and negatives, accelerating the identification of promising lead compounds. nih.gov
Exploration of Sustainable Synthesis Routes and Green Chemistry Principles
The growing emphasis on environmental sustainability is driving the development of greener synthetic methods for producing organophosphorus compounds. researchgate.netrsc.org Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical synthesis. acs.orgnih.gov
Future research into the synthesis of this compound and its analogs will increasingly focus on:
Alternative Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, and using biocatalysts (enzymes) or other eco-friendly catalysts to drive reactions under milder conditions. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. researchgate.net
Renewable Feedstocks: Exploring the use of renewable resources as starting materials for chemical synthesis.
Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or visible-light-driven reactions. rsc.orgrsc.org
Frameworks for sustainable chemical synthesis design are being developed to integrate green chemistry principles with life cycle assessment, ensuring that new chemical products and processes are more environmentally benign from the outset. acs.orgnih.gov The application of these principles to the synthesis of organophosphorus compounds is an active area of research with the potential to make the production of these valuable molecules more sustainable. researchgate.netrsc.orgrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
